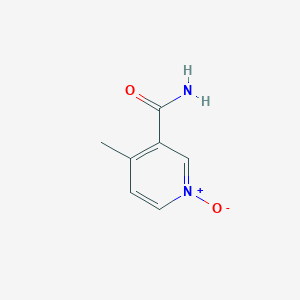![molecular formula C5H14OSi B14736200 [Ethyl(dimethyl)silyl]methanol CAS No. 2917-56-8](/img/structure/B14736200.png)
[Ethyl(dimethyl)silyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl(dimethyl)silyl]methanol: is an organosilicon compound with the molecular formula C5H14OSi . It is a member of the silyl ether family, which are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Silylation of Methanol: The most common method for preparing [Ethyl(dimethyl)silyl]methanol involves the reaction of methanol with ethyl(dimethyl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar silylation process, but on a larger scale using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [Ethyl(dimethyl)silyl]methanol can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: [Ethyl(dimethyl)silyl]methanol is widely used as a protecting group for alcohols in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates, aiding in the development of new drugs.
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Methanol: Similar in structure but with three methyl groups instead of one ethyl and two methyl groups.
Tert-Butyldimethylsilyl Methanol: Contains a tert-butyl group instead of an ethyl group, providing greater steric hindrance and stability.
Uniqueness:
Eigenschaften
CAS-Nummer |
2917-56-8 |
|---|---|
Molekularformel |
C5H14OSi |
Molekulargewicht |
118.25 g/mol |
IUPAC-Name |
[ethyl(dimethyl)silyl]methanol |
InChI |
InChI=1S/C5H14OSi/c1-4-7(2,3)5-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
FSOVZPGJGDWUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


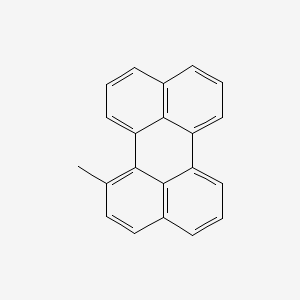
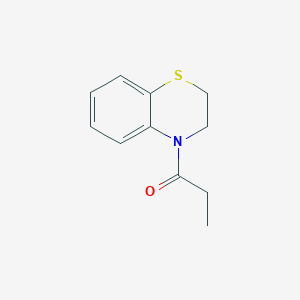
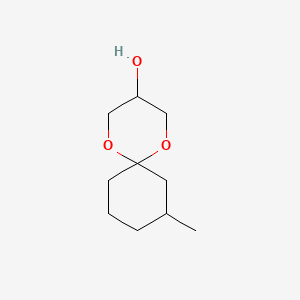
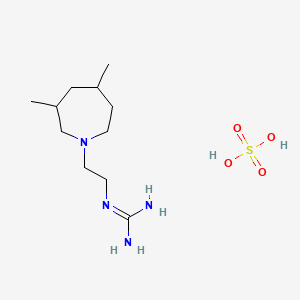
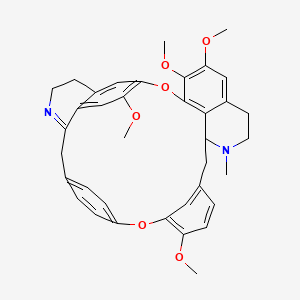
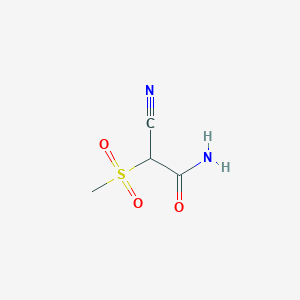
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)


